molecular formula C6H7NO4 B092846 3-methoxy-5-methyl-1,2-oxazole-4-carboxylic Acid CAS No. 16877-56-8

3-methoxy-5-methyl-1,2-oxazole-4-carboxylic Acid

Cat. No.: B092846
CAS No.: 16877-56-8
M. Wt: 157.12 g/mol
InChI Key: PUCUWCUQCVUKHY-UHFFFAOYSA-N
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Description

3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C₆H₇NO₄ It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-5-methyl-1,2-oxazole with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylic acid derivative. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde functionalities, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    5-methylisoxazole-3-carboxylic acid: Similar in structure but lacks the methoxy group.

    2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Contains a triazole ring instead of an oxazole ring.

    3-(5-difluoromethoxy-1-methyl-3-trifluoromethylpyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole: Contains a pyrazole ring and additional functional groups.

Uniqueness

3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the oxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-3-4(6(8)9)5(10-2)7-11-3/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCUWCUQCVUKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444270
Record name 3-Methoxy-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16877-56-8
Record name 3-Methoxy-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid
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